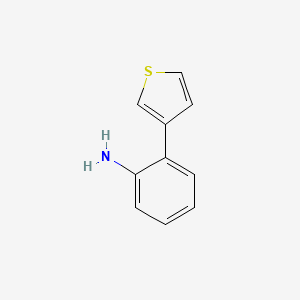

2-(Thiophène-3-yl)aniline

Vue d'ensemble

Description

2-(Thiophen-3-yl)aniline is an organic compound that features a thiophene ring attached to an aniline moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, and aniline is an aromatic amine.

Applications De Recherche Scientifique

- Composite Pd(I)–poly[4-(thiophène-3-yl)-aniline]: Les chercheurs ont utilisé la 4-(Thiophène-3-yl)aniline comme réactif pour synthétiser des polymères conducteurs. Par exemple, elle peut être polymérisée in situ avec du palladium (Pd) pour créer un matériau composite ayant des applications potentielles dans les capteurs, les dispositifs électroniques et le stockage d’énergie .

- Détection des Ions Métalliques: Les chercheurs ont exploré la sélectivité des sondes à base de 4-(Thiophène-3-yl)aniline pour divers ions métalliques (par exemple, Al³⁺, Cu²⁺, Zn²⁺). Ces chimiocapteurs jouent un rôle crucial dans la surveillance environnementale et les applications bioanalytiques .

- Composés Biologiquement Actifs: Les dérivés du thiophène, dont la 4-(Thiophène-3-yl)aniline, ont fasciné les scientifiques en tant que composés biologiquement actifs potentiels. Les chimistes médicinaux étudient ces molécules pour améliorer les candidats médicaments ayant des effets biologiques divers .

Polymères et Matériaux Conducteurs

Capteurs Chimiques et Chimiocapteurs

Chimie Médicinale et Conception de Médicaments

Mécanisme D'action

Target of Action

2-(Thiophen-3-yl)aniline is a thiophene-based analog, a class of compounds that have attracted significant interest due to their potential biological activity . These compounds play a crucial role in medicinal chemistry, helping to develop advanced compounds with a variety of biological effects .

Mode of Action

It has been used as a reactant in the synthesis of various compounds, such as pd(i)–poly[4-(thiophen-3yl)-aniline] composite material, schiff base, and 2-(1h-imidazol-1-yl)-n-(4-(thiophen-3-yl)phenyl)acetamide . These reactions suggest that 2-(Thiophen-3-yl)aniline can interact with various targets, leading to different biological effects.

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that 2-(Thiophen-3-yl)aniline may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with thiophene derivatives , it is likely that 2-(Thiophen-3-yl)aniline could have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

2-(Thiophen-3-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons . Additionally, 2-(Thiophen-3-yl)aniline can form Schiff bases with aldehydes, which are important intermediates in biochemical pathways . These interactions highlight the compound’s potential in modulating biochemical processes.

Cellular Effects

2-(Thiophen-3-yl)aniline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 2-(Thiophen-3-yl)aniline has been reported to alter the expression of genes involved in cell proliferation and apoptosis, indicating its potential role in regulating cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of 2-(Thiophen-3-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, 2-(Thiophen-3-yl)aniline can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Thiophen-3-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Thiophen-3-yl)aniline is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of 2-(Thiophen-3-yl)aniline vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, 2-(Thiophen-3-yl)aniline can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of determining the appropriate dosage range for therapeutic applications and avoiding potential toxicity.

Metabolic Pathways

2-(Thiophen-3-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s biotransformation and elimination from the body. Additionally, 2-(Thiophen-3-yl)aniline can influence metabolic flux and alter the levels of specific metabolites, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Thiophen-3-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, 2-(Thiophen-3-yl)aniline can bind to plasma proteins, influencing its bioavailability and distribution in tissues . These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(Thiophen-3-yl)aniline plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s interaction with specific biomolecules and its overall biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)aniline typically involves the coupling of thiophene derivatives with aniline. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with an aniline derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Thiophen-3-yl)aniline may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Thiophen-3-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogen

Activité Biologique

2-(Thiophen-3-yl)aniline, a compound featuring a thiophene ring attached to an aniline structure, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of 2-(Thiophen-3-yl)aniline is primarily attributed to its interactions with various biomolecules, leading to potential therapeutic applications. Key areas of interest include:

- Anticancer Activity

- Antimicrobial Properties

- Anti-inflammatory Effects

- Antihypertensive and Anti-atherosclerotic Properties

These activities are linked to the compound's ability to modulate cellular processes and influence signaling pathways.

Target Interactions

2-(Thiophen-3-yl)aniline interacts with several biological targets, including:

- Enzymes : It has been shown to affect the activity of enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and repair.

- Ion Channels : The compound influences voltage-gated sodium channels, essential for neuronal signaling.

Cellular Effects

The compound's influence extends to various cellular processes:

- Signal Transduction : It modulates key signaling pathways by interacting with kinases and phosphatases.

- Gene Expression : Changes in gene expression have been observed, affecting cellular metabolism and growth.

Anticancer Studies

Recent studies have indicated that 2-(Thiophen-3-yl)aniline exhibits selective cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (colon) | 7.1 ± 0.07 |

| A549 (lung) | 10.5 ± 0.07 |

| MCF7 (breast) | 11.9 ± 0.05 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, indicating a potential for anticancer drug development .

Antimicrobial Activity

The antimicrobial efficacy of 2-(Thiophen-3-yl)aniline has been demonstrated against both Gram-positive and Gram-negative bacteria. In vitro studies revealed significant inhibition of bacterial growth, with the compound showing strong interactions with target proteins involved in bacterial metabolism .

Anti-inflammatory Effects

Research indicates that thiophene derivatives, including 2-(Thiophen-3-yl)aniline, possess anti-inflammatory properties. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

- Anticancer Activity Against Colon Cancer : A study evaluated the effects of various thiophene derivatives on HCT-116 cells, revealing that certain derivatives exhibited potent anticancer activity with low IC50 values, suggesting strong potential for further development as anticancer agents .

- Antimicrobial Evaluation : In a comparative study, 2-(Thiophen-3-yl)aniline was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition comparable to standard antibiotics .

Propriétés

IUPAC Name |

2-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPDFHZOUOIWCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399659 | |

| Record name | 2-(thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96919-49-2 | |

| Record name | 2-(thiophen-3-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.